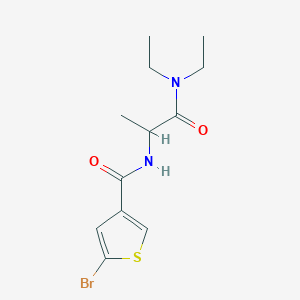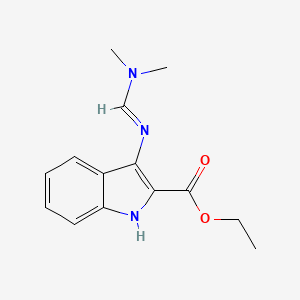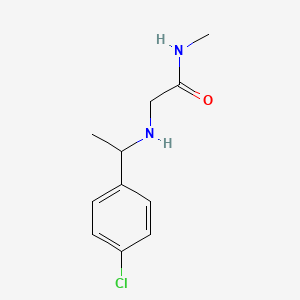
2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide is an organic compound that belongs to the class of amides It features a chlorophenyl group, an ethylamine moiety, and a methylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide typically involves the reaction of 4-chloroacetophenone with methylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
科学研究应用
2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential biological activities.
Industrial Applications: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-((1-(4-Bromophenyl)ethyl)amino)-N-methylacetamide: Similar structure with a bromine atom instead of chlorine.
2-((1-(4-Fluorophenyl)ethyl)amino)-N-methylacetamide: Similar structure with a fluorine atom instead of chlorine.
2-((1-(4-Methylphenyl)ethyl)amino)-N-methylacetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different substituents.
属性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)ethylamino]-N-methylacetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(14-7-11(15)13-2)9-3-5-10(12)6-4-9/h3-6,8,14H,7H2,1-2H3,(H,13,15) |
InChI 键 |
QUECJRRCNHGTRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
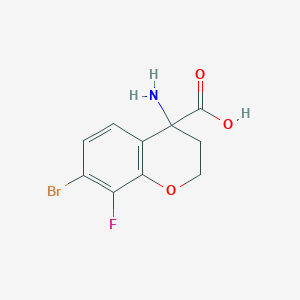
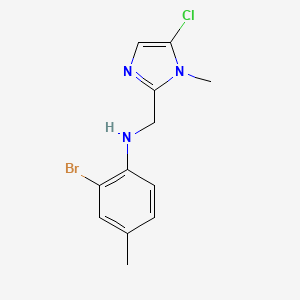
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

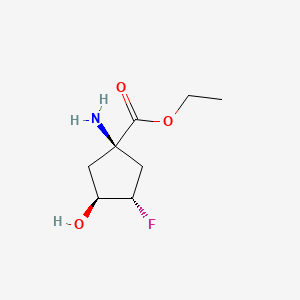

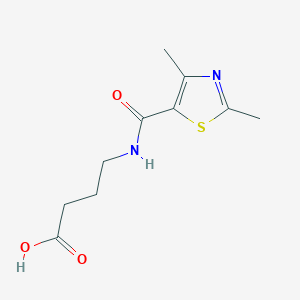
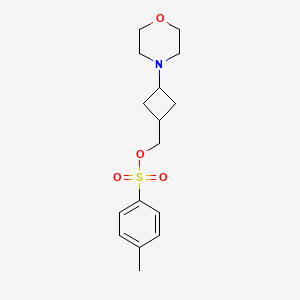

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

